molecular formula C16H23ClN2O3S2 B2958459 4-((4-((4-Chlorophenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine CAS No. 1428375-88-5

4-((4-((4-Chlorophenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine

Cat. No.: B2958459
CAS No.: 1428375-88-5
M. Wt: 390.94
InChI Key: YPABNPDIKXHBIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-((4-Chlorophenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine is a heterocyclic compound featuring a 1,4-thiazepane core (a seven-membered ring containing sulfur and nitrogen) substituted with a 4-chlorophenyl sulfonyl group and a morpholine moiety linked via a methyl group.

Properties

IUPAC Name

4-[[4-(4-chlorophenyl)sulfonyl-1,4-thiazepan-3-yl]methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3S2/c17-14-2-4-16(5-3-14)24(20,21)19-6-1-11-23-13-15(19)12-18-7-9-22-10-8-18/h2-5,15H,1,6-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPABNPDIKXHBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following hypothetical analogues are proposed based on structural modifications, with comparisons grounded in general structure-activity relationship (SAR) principles:

Compound Name Structural Variation vs. Target Compound Potential Impact on Properties
4-((4-((4-Fluorophenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine Chlorine → Fluorine on phenyl ring Increased electronegativity; altered lipophilicity (ClogP↓) and binding interactions
4-((4-(Phenylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine No substituent on phenyl ring Reduced electron-withdrawing effects; possible decrease in metabolic stability
4-((4-((4-Chlorophenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)piperidine Morpholine → Piperidine Reduced polarity (logP↑); altered hydrogen-bonding capacity
4-((4-((4-Chlorophenyl)sulfonyl)-1-piperazinyl)methyl)morpholine Thiazepane → Piperazine Increased ring strain and basicity; conformational flexibility differences

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.